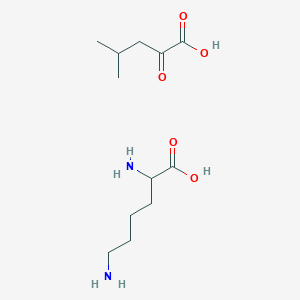
2,6-Diaminohexanoic acid;4-methyl-2-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminohexanoic acid and 4-methyl-2-oxopentanoic acid are two distinct compounds with unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Diaminohexanoic acid: can be synthesized through various methods, including fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose to lysine through a series of enzymatic reactions.
4-methyl-2-oxopentanoic acid: can be synthesized from leucine through transamination, followed by oxidative decarboxylation. The reaction conditions typically involve the use of enzymes such as leucine dehydrogenase and α-keto acid dehydrogenase .
Industrial Production Methods
Industrial production of 2,6-Diaminohexanoic acid primarily relies on microbial fermentation. The process involves the cultivation of genetically engineered bacteria in large bioreactors, followed by extraction and purification of lysine.
4-methyl-2-oxopentanoic acid: is produced industrially through chemical synthesis or enzymatic conversion of leucine. The process involves the use of specific enzymes and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, an important intermediate in collagen cross-linking.
Reduction: Reduction of lysine can lead to the formation of hydroxylysine, another important amino acid in collagen.
Substitution: Lysine can undergo substitution reactions to form derivatives such as acetyllysine and methyllysine.
4-methyl-2-oxopentanoic acid: undergoes reactions such as:
Transamination: Conversion to leucine through transamination.
Oxidative decarboxylation: Formation of isovaleryl-CoA, an important intermediate in the metabolism of branched-chain amino acids
Common Reagents and Conditions
Common reagents used in the reactions of 2,6-Diaminohexanoic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For 4-methyl-2-oxopentanoic acid , common reagents include enzymes like leucine dehydrogenase and α-keto acid dehydrogenase .
Major Products
The major products formed from the reactions of 2,6-Diaminohexanoic acid include allysine, hydroxylysine, and various lysine derivatives. For 4-methyl-2-oxopentanoic acid , the major products include leucine and isovaleryl-CoA .
Aplicaciones Científicas De Investigación
2,6-Diaminohexanoic acid: has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of peptides and proteins.
Biology: Essential for protein synthesis and various metabolic processes.
Medicine: Used in the treatment of lysine deficiency and as a supplement for promoting growth and development.
Industry: Used in the production of animal feed, food additives, and pharmaceuticals
4-methyl-2-oxopentanoic acid: is used in:
Chemistry: Studied for its role in energy metabolism and as a precursor for the synthesis of other compounds.
Biology: Important in the study of branched-chain amino acid metabolism and related disorders.
Medicine: Investigated for its potential therapeutic applications in metabolic diseases and muscle wasting conditions
Mecanismo De Acción
2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis and various metabolic pathways. It is incorporated into proteins during translation and plays a role in the synthesis of collagen and other important biomolecules.
4-methyl-2-oxopentanoic acid: acts as a key intermediate in the metabolism of leucine. It is converted to isovaleryl-CoA through oxidative decarboxylation, which then enters the citric acid cycle for energy production. The compound also influences various signaling pathways related to energy metabolism and protein synthesis .
Comparación Con Compuestos Similares
2,6-Diaminohexanoic acid: can be compared with other essential amino acids such as arginine and histidine. Unlike lysine, arginine and histidine have different side chains and participate in distinct metabolic pathways.
4-methyl-2-oxopentanoic acid: can be compared with other α-keto acids such as α-ketoglutaric acid and pyruvic acid. While all α-keto acids play roles in metabolism, 4-methyl-2-oxopentanoic acid is unique in its involvement in branched-chain amino acid metabolism .
Similar Compounds
- α-Ketoglutaric acid
- Pyruvic acid
- Isovaleryl-CoA
- Leucine
Propiedades
Fórmula molecular |
C12H24N2O5 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2,6-diaminohexanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9) |
Clave InChI |
AZOLWFLKEMTKDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


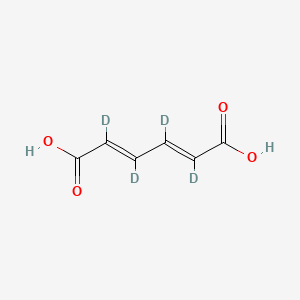

![[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)
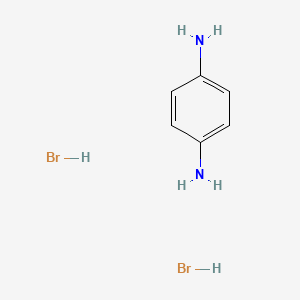
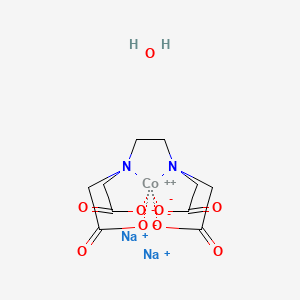
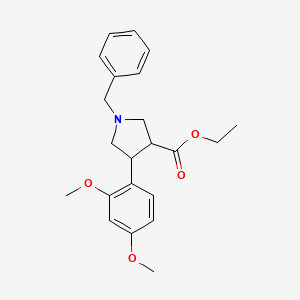
![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)

![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)

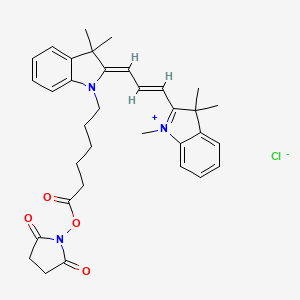
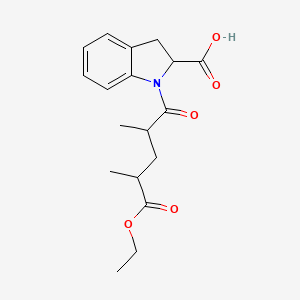

![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)
